molecular formula C18H14N2O5S B7542878 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid

3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid

Cat. No. B7542878
M. Wt: 370.4 g/mol
InChI Key: QIDBJDITKZQLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid, also known as PSB-1115, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PSB-1115 belongs to a class of compounds known as sulfonamides, which have been used in the treatment of bacterial infections for many years. However, recent research has shown that sulfonamides may have other therapeutic applications, including the treatment of cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the growth of certain bacteria, making it a potential treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is that it has been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.

Future Directions

There are a number of future directions for research on 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid. One area of research could focus on the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the development of new anti-inflammatory treatments based on the compound's ability to inhibit the activity of certain enzymes involved in the inflammatory response.
In addition, further research could be conducted to better understand the mechanism of action of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid, which could lead to the development of more effective therapeutic agents based on the compound's properties. Finally, research could be conducted to explore the potential of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid as a treatment for bacterial infections, given its ability to inhibit the growth of certain bacteria.
Conclusion:
In conclusion, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is a chemical compound that has shown promise as a therapeutic agent in a variety of disease states, including cancer and inflammation. While its mechanism of action is not fully understood, research has shown that 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the inflammatory response. Further research is needed to fully understand the potential of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid as a therapeutic agent, but its low toxicity profile and broad range of potential applications make it a promising candidate for future research.

Synthesis Methods

The synthesis of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 4-chlorobenzoic acid with pyridine-4-ol to form 4-(pyridin-4-yloxy)benzoic acid. This intermediate is then reacted with sulfanilamide to form 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid. The synthesis of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is a complex process that requires careful attention to detail in order to ensure the purity and potency of the final product.

Scientific Research Applications

3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the compound's anti-inflammatory properties. 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

3-[(4-pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-18(22)13-2-1-3-17(12-13)26(23,24)20-14-4-6-15(7-5-14)25-16-8-10-19-11-9-16/h1-12,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDBJDITKZQLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid

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